
Clorhidrato de 1-(2-Fluorofenil)-2-metilpropan-1-amina
Descripción general
Descripción
The compound “1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride” is a derivative of amphetamine, which is a central nervous system stimulant. The presence of a fluorine atom on the phenyl ring and a methyl group on the propane chain could potentially alter its biological activity compared to amphetamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a two-ring structure (the phenyl ring and the propane chain) with a fluorine atom attached to the phenyl ring and a methyl group attached to the propane chain .Chemical Reactions Analysis
As an amine, this compound could undergo a variety of chemical reactions. For example, it could react with acids to form a salt, or it could undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen .Aplicaciones Científicas De Investigación
Farmacología
Clorhidrato de 1-(2-Fluorofenil)-2-metilpropan-1-amina: se utiliza en farmacología como precursor para la síntesis de diversos agentes farmacéuticos. Se ha identificado como un intermedio clave en la producción de prasugrel, un medicamento utilizado para prevenir los coágulos de sangre en individuos con síndrome coronario agudo . La capacidad del compuesto para actuar como un bloque de construcción para moléculas complejas lo hace valioso para el desarrollo de fármacos.
Bioquímica
This compound: es significativo en bioquímica por su papel en la síntesis de derivados de indol, que exhiben una amplia gama de actividades biológicas. Estos derivados son cruciales para comprender las vías de señalización celular y desarrollar nuevos agentes terapéuticos .
Síntesis orgánica
El compuesto se utiliza en la síntesis orgánica, particularmente en la construcción de derivados de piperazina, que están presentes en una variedad de compuestos farmacológicamente activos. Está involucrado en reacciones como la ciclación y la adición aza-Michael, que son fundamentales para crear moléculas orgánicas complejas .
Química analítica
Como estándar analítico, This compound se utiliza en toxicología forense y análisis de drogas. Ayuda en la identificación y cuantificación de sustancias dentro de muestras biológicas, asegurando resultados analíticos precisos y confiables .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is structurally similar to ketamine , a well-known NMDA receptor antagonist . Therefore, it can be hypothesized that this compound may also interact with NMDA receptors or similar targets.
Mode of Action
Given its structural similarity to ketamine , it is plausible that it may also act as an antagonist at the NMDA receptor . This means it could potentially inhibit the activity of the NMDA receptor, thereby modulating neurotransmission.
Biochemical Pathways
If it acts similarly to ketamine, it may influence glutamatergic signaling by blocking nmda receptors . This could potentially affect various downstream effects, including modulation of synaptic plasticity and neuronal communication.
Pharmacokinetics
It is structurally similar to ketamine , which is known to have a rapid onset and short duration of action . It is also lipophilic, which allows it to cross the blood-brain barrier effectively
Result of Action
If it acts similarly to ketamine, it may induce a state of dissociation and could potentially have analgesic and anesthetic effects .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSIGIBNEKBMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


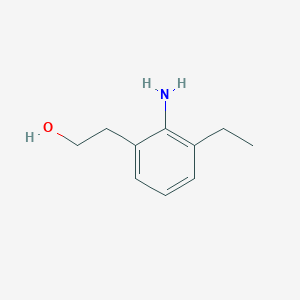
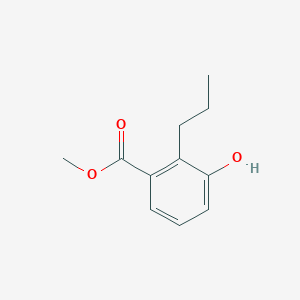

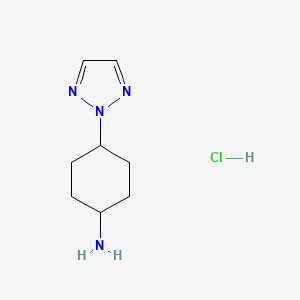
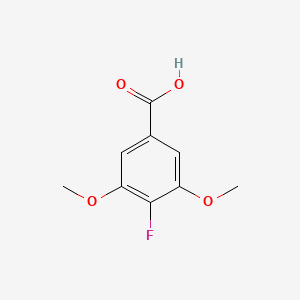
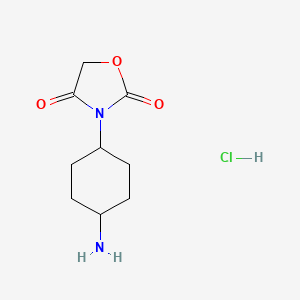
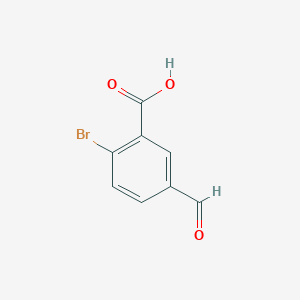




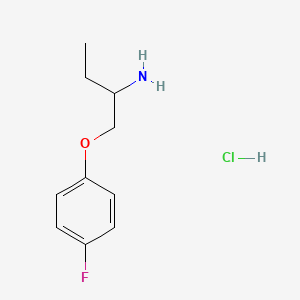
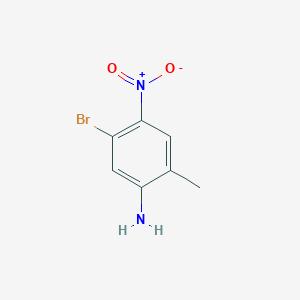
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)
